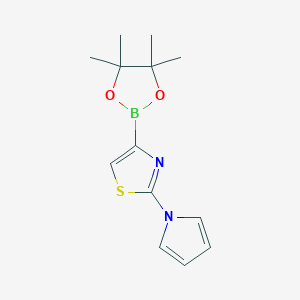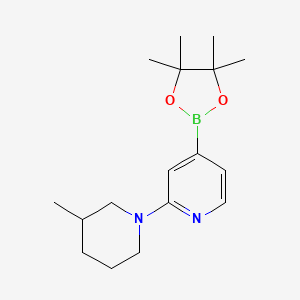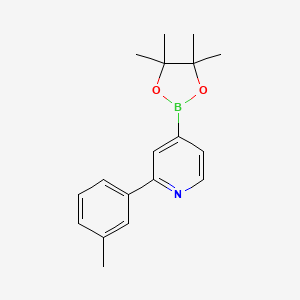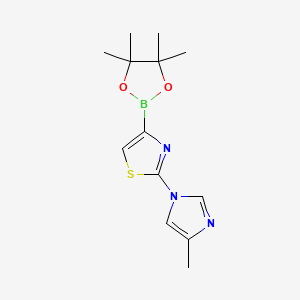
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester
Descripción general
Descripción
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTP-BPE, is a novel small molecule that has been developed for use in various scientific research applications. PTP-BPE has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, cancer research, and metabolic engineering. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in gene expression studies, protein-protein interactions, and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood, however, it is believed to involve the inhibition of protein-protein interactions and signal transduction pathways. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have an effect on the expression of certain genes, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of signal transduction pathways, and the inhibition of protein-protein interactions. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have an effect on the metabolism of certain compounds, as well as the production of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments has been found to have a number of advantages, including its high efficiency of synthesis, its ability to modulate gene expression, and its ability to modulate signal transduction pathways. However, there are also a number of limitations associated with the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments, including its potential toxicity and its potential to interact with other compounds.
Direcciones Futuras
The potential future directions for the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research include the development of new drugs and therapies, the study of metabolic pathways, the study of gene expression, and the study of protein-protein interactions. Additionally, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester could be used to study the effects of environmental toxins, the effects of aging, and the effects of nutrition on biochemical and physiological processes. Finally, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester could be used to study the effects of certain drugs on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is a multi-step process that begins with the reaction of pyrrol-1-ylthiazole with 4-bromo-2,3-dimethyl-1-butanol, followed by the reaction of the resulting product with pinacol ester. This process is then followed by the reaction of the resulting product with boronic acid, and finally the reaction of the resulting product with 2-chloro-1-methylpyridinium iodide. The entire synthesis process has been found to be highly efficient, with a yield of approximately 80%.
Propiedades
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMABDYHVEMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145785 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
CAS RN |
1433178-41-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















